REACTION_SMILES
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[Br:27][c:28]1[cH:29][cH:30][cH:31][c:32]([OH:34])[c:33]1[CH3:35].[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][C:10]2([CH2:11][C:12]1=[O:13])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2.[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:41][CH2:42][O:43][C:44](=[O:45])[CH3:46].[Li+:20].[OH-:19]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[NH:8][CH2:9][C:10]1([CH2:11][C:12](=[O:13])[OH:34])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(O)cccc1Br
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Name
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CC(C)(C)OC(=O)N1CC2(CCCCC2)CC1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC2(CCCCC2)CC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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CC(C)(C)OC(=O)NCC1(CC(=O)O)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |